N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research has indicated the potential of 1,3,4-oxadiazole derivatives in anticancer therapy. Compounds with a 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent activity compared to the reference drug etoposide. This underlines the significance of such compounds in cancer treatment research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Effects
1,3,4-oxadiazole compounds have been observed to exhibit antimicrobial and antifungal properties. Specifically, compounds containing the 1,3,4-oxadiazole moiety have shown potency in terms of antimicrobial activity against tested microorganisms, including various strains of bacteria and fungi. This highlights their potential as antimicrobial and antifungal agents, which could be crucial in combating infections and diseases caused by these microorganisms (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Antitubercular Activities
Derivatives of 1,3,4-oxadiazole have also been studied for their antitubercular activities. The synthesis and screening of such compounds have revealed promising leads with potent activity against Mycobacterium tuberculosis. Notably, specific derivatives have demonstrated significant antitubercular activity with minimal inhibitory concentrations indicating their potential as lead molecules in the development of new antitubercular drugs (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Nematocidal Activities
Recent studies have showcased the potential of 1,3,4-oxadiazole derivatives in nematocidal activities. Compounds with this structure have shown good activity against specific nematodes, making them potential candidates for the development of new nematicides. The ability of these compounds to decrease the vitality and cause physiological disruptions in nematodes has been a key observation, highlighting their potential application in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazole derivatives, have been found to exhibit a broad range of biological activities . They may bind to multiple receptors, which can be helpful in developing new therapeutic agents .
Mode of Action
The activities of these compounds can often be explained in terms of the distribution of the electronic density across the heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown inhibitory activity against various diseases .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBNZDQDJMQYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.